3-Amino-4-(phenylamino)benzonitrile
Overview
Description
3-Amino-4-(phenylamino)benzonitrile is a chemical compound with the molecular formula C13H11N3 . It has a molecular weight of 209.25 g/mol . The IUPAC name for this compound is 3-amino-4-anilinobenzonitrile .
Molecular Structure Analysis
The molecular structure of 3-Amino-4-(phenylamino)benzonitrile has been studied with Density Functional Theory . The InChI representation of the molecule isInChI=1S/C13H11N3/c14-9-10-6-7-13 (12 (15)8-10)16-11-4-2-1-3-5-11/h1-8,16H,15H2
. Chemical Reactions Analysis
While specific chemical reactions involving 3-Amino-4-(phenylamino)benzonitrile are not available, benzonitriles in general are involved in various chemical reactions. For instance, they can undergo amino-catalyzed [3+3] benzannulation reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area of the compound is 61.8 Ų .Scientific Research Applications
Spectroscopic Characterization and Molecular Structure Analysis
- Scientific Field : Physical Chemistry
- Application Summary : The compound is used for spectroscopic characterization, molecular structure analysis, dielectric studies, and biological activities .
- Methods of Application : The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied with Density Functional Theory. The calculated wavenumbers were supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .
- Results or Outcomes : The results indicate the heterointeraction arises owing to the hydrogen bonding made between the C≡N of AP-PhCN and –OH group. Further, thermodynamic properties such as enthalpy and entropy have also been investigated .
Intermediate in Drug Synthesis
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Benzonitrile, which includes 3-Amino-4-(phenylamino)benzonitrile, is used as an intermediate in the production of various drugs .
- Methods of Application : The nitrile group in the Benzonitrile molecule can be manipulated to create numerous biologically active compounds .
- Results or Outcomes : This application has led to the production of a wide range of pharmaceuticals .
Influenza Endonuclease Inhibitor
- Scientific Field : Virology
- Application Summary : The compound is used in molecular docking studies to explore the interaction between the AP-PhCN and Influenza endonuclease inhibitor .
- Methods of Application : The molecular docking studies are performed to explore the interaction between the AP-PhCN and Influenza endonuclease inhibitor .
- Results or Outcomes : The results of these studies can help in the development of new antiviral drugs .
Synthesis of Phenazines
- Scientific Field : Organic Chemistry
- Application Summary : The compound is used in the synthesis of phenazines, which are known to exhibit a diverse range of biological properties .
- Methods of Application : Oxidation of 3-amino-4-(4-amino-phenylamino)benzonitrile by ferric chloride led to 8-amino-phenazine-2-carbonitrile, which was further hydrolyzed to give 8-amino-phenazine-2-carboxylic acid .
- Results or Outcomes : This method provides a new synthetic route for the production of phenazines .
Green Synthesis of Benzonitrile
- Scientific Field : Green Chemistry
- Application Summary : The compound is used in a green synthesis method for benzonitrile, which is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes .
- Methods of Application : The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .
- Results or Outcomes : The benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h .
Solvent and Precursor in Perfumery and Pharmaceutical Industries
- Scientific Field : Industrial Chemistry
- Application Summary : Benzonitrile, including 3-Amino-4-(phenylamino)benzonitrile, is used as a common solvent in the perfumery and pharmaceutical industries and as a solvent to extract fatty acids and hydrocarbons .
- Methods of Application : The compound is used as a flexible precursor for many derivatives .
- Results or Outcomes : This application has led to the production of a wide range of products in the perfumery and pharmaceutical industries .
properties
IUPAC Name |
3-amino-4-anilinobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-9-10-6-7-13(12(15)8-10)16-11-4-2-1-3-5-11/h1-8,16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOJDSWWUHQSEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358241 | |
Record name | 3-Amino-4-(phenylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(phenylamino)benzonitrile | |
CAS RN |
68765-52-6 | |
Record name | 3-Amino-4-(phenylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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